2-Biphenyl isothiocyanate 2-Biphenyl isothiocyanate
Brand Name: Vulcanchem
CAS No.: 19394-61-7
VCID: VC21009461
InChI: InChI=1S/C13H9NS/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H
SMILES: C1=CC=C(C=C1)C2=CC=CC=C2N=C=S
Molecular Formula: C13H9NS
Molecular Weight: 211.28 g/mol

2-Biphenyl isothiocyanate

CAS No.: 19394-61-7

Cat. No.: VC21009461

Molecular Formula: C13H9NS

Molecular Weight: 211.28 g/mol

* For research use only. Not for human or veterinary use.

2-Biphenyl isothiocyanate - 19394-61-7

Specification

CAS No. 19394-61-7
Molecular Formula C13H9NS
Molecular Weight 211.28 g/mol
IUPAC Name 1-isothiocyanato-2-phenylbenzene
Standard InChI InChI=1S/C13H9NS/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H
Standard InChI Key OAYSYSIGKCDBKZ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=CC=CC=C2N=C=S
Canonical SMILES C1=CC=C(C=C1)C2=CC=CC=C2N=C=S

Introduction

Chemical Properties and Characteristics

2-Biphenyl isothiocyanate possesses specific chemical and physical properties that define its behavior in various chemical and biological systems. These properties are essential for understanding its potential applications and handling requirements.

Basic Chemical Information

The following table summarizes the key chemical identifiers and properties of 2-Biphenyl isothiocyanate:

PropertyValue
CAS Number19394-61-7
Molecular FormulaC13H9NS
Molecular Weight211.28 g/mol
IUPAC Name1-isothiocyanato-2-phenylbenzene
Standard InChIInChI=1S/C13H9NS/c15-10-14-13-9-5-4-8-12(13)11-6-2-1-3-7-11/h1-9H
Standard InChIKeyOAYSYSIGKCDBKZ-UHFFFAOYSA-N
SMILESC1=CC=C(C=C1)C2=CC=CC=C2N=C=S
Canonical SMILESC1=CC=C(C=C1)C2=CC=CC=C2N=C=S
PubChem Compound ID519659

These chemical identifiers provide a standardized way to recognize and classify 2-Biphenyl isothiocyanate in chemical databases and literature.

Physical and Structural Properties

The physical properties of 2-Biphenyl isothiocyanate are defined by its molecular structure, which features a biphenyl group with an isothiocyanate moiety. The isothiocyanate functional group (-N=C=S) is highly reactive, which influences many of the compound's chemical behaviors and potential applications.

The biphenyl backbone consists of two benzene rings connected directly, creating a relatively planar but slightly twisted structure due to steric hindrance between the hydrogen atoms of adjacent rings. This structural arrangement, combined with the isothiocyanate group at the 2-position, contributes to the compound's specific reactivity patterns and potential biological interactions.

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